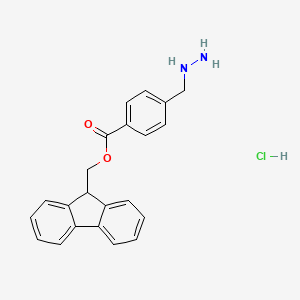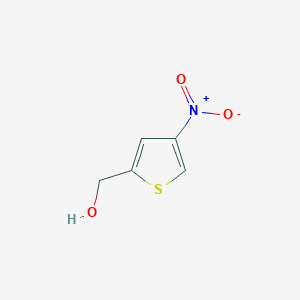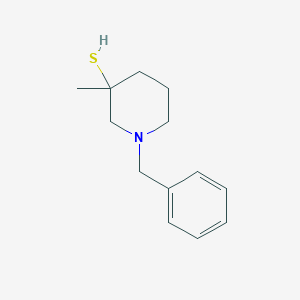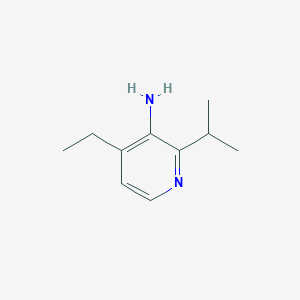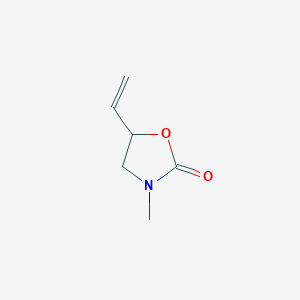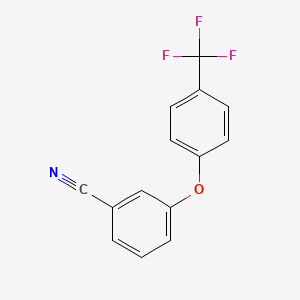
3-(4-(Trifluoromethyl)phenoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Trifluoromethyl)phenoxy)benzonitrile is an organic compound with the molecular formula C14H8F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)phenoxy)benzonitrile typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4-(trifluoromethyl)phenol with 3-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Trifluoromethyl)phenoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
3-(4-(Trifluoromethyl)phenoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 3-(4-(Trifluoromethyl)phenoxy)benzonitrile is primarily related to its ability to interact with biological targets through its trifluoromethyl and nitrile groups. These functional groups can form strong interactions with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)benzonitrile: Similar structure but lacks the phenoxy group.
4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but lacks the benzonitrile moiety.
4-(Trifluoromethyl)benzonitrile: Similar structure but with different substitution patterns.
Uniqueness
3-(4-(Trifluoromethyl)phenoxy)benzonitrile is unique due to the combination of its trifluoromethyl, phenoxy, and benzonitrile groups. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C14H8F3NO |
|---|---|
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
3-[4-(trifluoromethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)11-4-6-12(7-5-11)19-13-3-1-2-10(8-13)9-18/h1-8H |
Clave InChI |
IQROOEWZEWGPMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




